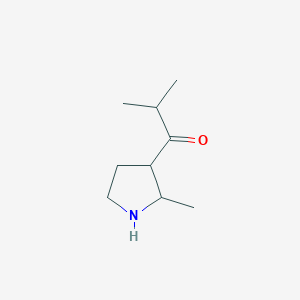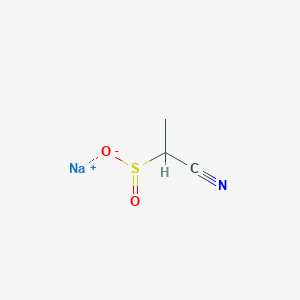
Sodium 1-cyanoethane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-cyanoethane-1-sulfinate is an organosulfur compound with the molecular formula C₃H₄NNaO₂S. It is a sodium salt of a sulfinate ester and is used as a versatile reagent in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it valuable in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 1-cyanoethane-1-sulfinate can be synthesized through the reduction of sulfonyl chlorides using sodium sulfite. This method involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions to produce the desired sulfinate salt .
Industrial Production Methods
In industrial settings, the production of sodium sulfinates, including this compound, often involves large-scale reduction processes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-cyanoethane-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from reactions involving this compound include sulfonates, thiols, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Sodium 1-cyanoethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 1-cyanoethane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium 1-cyanoethane-1-sulfinate include other sodium sulfinates such as sodium methanesulfinate and sodium benzenesulfinate. These compounds share similar reactivity patterns and are used in analogous applications .
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and selectivity in certain chemical reactions. This makes it particularly valuable in the synthesis of specific organosulfur compounds that are not easily accessible using other reagents .
Propriétés
Formule moléculaire |
C3H4NNaO2S |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
sodium;1-cyanoethanesulfinate |
InChI |
InChI=1S/C3H5NO2S.Na/c1-3(2-4)7(5)6;/h3H,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
XGLDWTDYDCXAKV-UHFFFAOYSA-M |
SMILES canonique |
CC(C#N)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
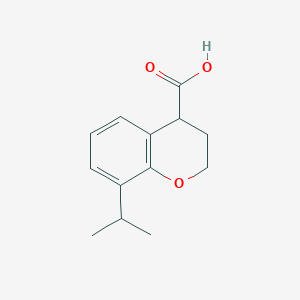
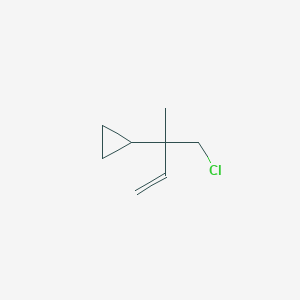
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
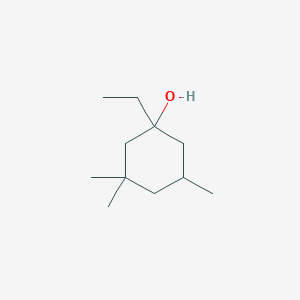
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
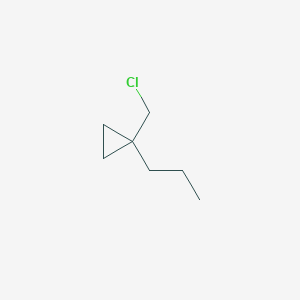
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)


